molecular formula C6H7F3N2O2 B13323995 methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate

methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B13323995
M. Wt: 196.13 g/mol
InChI Key: PTUIMTZXWBUAOK-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate is a compound that features a trifluoromethyl group attached to an imidazole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and biological properties of the molecules it is part of . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted imidazoles and related heterocycles. Examples include:

  • 2-(trifluoromethyl)imidazole
  • 4,5-dihydro-1H-imidazole-4-carboxylate derivatives

Uniqueness

Methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C6H7F3N2O2

Molecular Weight

196.13 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-5-carboxylate

InChI

InChI=1S/C6H7F3N2O2/c1-13-4(12)3-2-10-5(11-3)6(7,8)9/h3H,2H2,1H3,(H,10,11)

InChI Key

PTUIMTZXWBUAOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN=C(N1)C(F)(F)F

Origin of Product

United States

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